molecular formula C15H13Cl2NO3 B5664743 N-(3,4-dichlorophenyl)-2,6-dimethoxybenzamide

N-(3,4-dichlorophenyl)-2,6-dimethoxybenzamide

Cat. No. B5664743
M. Wt: 326.2 g/mol
InChI Key: FQPHHUOPTPQYHX-UHFFFAOYSA-N
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Description

"N-(3,4-dichlorophenyl)-2,6-dimethoxybenzamide" is a chemical compound that has been explored in various scientific contexts. While direct studies on this specific compound are limited, its structural elements and functionalities suggest potential applications in material science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared by acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF (Karabulut et al., 2014). This methodology could be adapted for the synthesis of "N-(3,4-dichlorophenyl)-2,6-dimethoxybenzamide" by substituting the appropriate reagents.

Molecular Structure Analysis

Molecular structure determination is typically conducted using techniques such as X-ray diffraction and DFT calculations. Studies on related compounds have shown that intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry, particularly affecting dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-10(16)11(17)8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHHUOPTPQYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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